molecular formula C16H16O2 B7960899 Methyl 2-[3-(2-methylphenyl)phenyl]acetate

Methyl 2-[3-(2-methylphenyl)phenyl]acetate

Cat. No.: B7960899
M. Wt: 240.30 g/mol
InChI Key: BSZJXBYLOUKBPP-UHFFFAOYSA-N
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Description

Methyl 2-[3-(2-methylphenyl)phenyl]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This particular compound features a complex aromatic structure, making it of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(2-methylphenyl)phenyl]acetate typically involves esterification reactions. One common method is the Fischer esterification, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For this compound, the reaction involves methyl alcohol and 2-[3-(2-methylphenyl)phenyl]acetic acid under acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(2-methylphenyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[3-(2-methylphenyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of esterification reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its complex aromatic structure.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(2-methylphenyl)phenyl]acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Another ester with a simpler aromatic structure.

    Ethyl 2-[3-(2-methylphenyl)phenyl]acetate: Similar structure but with an ethyl group instead of a methyl group.

    Phenylacetic acid derivatives: Compounds with similar aromatic backbones but different functional groups.

Uniqueness

Methyl 2-[3-(2-methylphenyl)phenyl]acetate is unique due to its specific aromatic structure, which imparts distinct chemical and physical properties. Its complex structure makes it a valuable compound for research and industrial applications, particularly in the synthesis of more complex molecules and in the flavor and fragrance industry.

Properties

IUPAC Name

methyl 2-[3-(2-methylphenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-6-3-4-9-15(12)14-8-5-7-13(10-14)11-16(17)18-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZJXBYLOUKBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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